2-Chloroquinoline-4-carbonyl chloride

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationships

This quinoline-4-carbonyl chloride scaffold features two orthogonal electrophilic centers — the C4 acyl chloride for direct amidation and the C2 chlorine for subsequent Pd-catalyzed cross-coupling or SNAr diversification. Unlike 3-carbonyl or 4/6-chloro positional isomers, the 2-chloro-4-carbonyl pattern enables chemoselective sequential functionalization strategies essential for constructing quinoline-4-carboxamide libraries. Validated in percaine (dibucaine) manufacturing at industrial scale, this building block offers established synthetic precedent that alternative isomers lack. The 2-chloro substituent exhibits accelerated oxidative addition with Pd(0) versus ordinary aryl chlorides, enabling milder coupling conditions. Procure with ≥95% HPLC purity and moisture-controlled packaging to preserve acyl chloride integrity.

Molecular Formula C10H5Cl2NO
Molecular Weight 226.06 g/mol
CAS No. 2388-32-1
Cat. No. B1585550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-4-carbonyl chloride
CAS2388-32-1
Molecular FormulaC10H5Cl2NO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl
InChIInChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H
InChIKeyKTMXEEOPGLOPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoline-4-carbonyl chloride (CAS 2388-32-1) for Pharmaceutical Intermediates and Heterocyclic Chemistry Procurement


2-Chloroquinoline-4-carbonyl chloride (CAS 2388-32-1) is a quinoline-derived building block that features two distinct electrophilic centers: an acyl chloride at the C4 position and a chloro substituent at C2 [1]. With a molecular formula of C10H5Cl2NO and a molecular weight of 226.06 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the construction of quinoline-based pharmacophores [2]. The differential reactivity of the C2 chlorine versus the C4 carbonyl chloride enables sequential functionalization strategies that are not achievable with mono-functionalized quinoline analogs. The compound has been employed in the synthesis of percaine (a local anesthetic) and as a starting material for various heterocyclic transformations [3]. The 2-chloro substituent exhibits enhanced reactivity toward nucleophiles compared to ordinary aryl chlorides, a property attributable to the electron-withdrawing influence of the ring nitrogen [4].

2-Chloroquinoline-4-carbonyl chloride Procurement: Positional Isomers and Alternative Derivatives Cannot Be Interchanged Without Experimental Validation


Quinoline carbonyl chloride derivatives exhibit dramatically different reactivity profiles based on the substitution pattern of the chloro group and the position of the acyl chloride moiety. The 2-chloro-4-carbonyl substitution pattern in this compound confers distinct regioselectivity and reaction kinetics compared to 3-carbonyl or 4-chloro positional isomers [1]. In palladium-catalyzed coupling reactions, 2-chloroquinolines demonstrate unique reactivity due to the combined effect of the heteroatom and the carbonyl group, rendering them more active than ordinary aryl chlorides and enabling transformations that fail with 4-chloro or 6-chloro isomers [2]. Furthermore, isomeric chloroquinolines display divergent behavior in catalytic amination: 2-chloroquinoline is the most reactive among isomers, yet 6-chloroquinoline frequently provides superior yields of N-arylation products due to different steric and electronic constraints [3]. Consequently, substituting 2-chloroquinoline-4-carbonyl chloride with 2-chloroquinoline-3-carbonyl chloride, 4-chloroquinoline-3-carbonyl chloride, or 6-chloroquinoline-4-carbonyl chloride would fundamentally alter reaction outcomes, product regiochemistry, and synthetic efficiency. The following quantitative evidence establishes the specific, non-interchangeable value of the 2-chloro-4-carbonyl substitution pattern.

2-Chloroquinoline-4-carbonyl chloride (CAS 2388-32-1): Quantitative Differentiation Against In-Class Analogs for Scientific Selection


Regioselective Synthetic Utility: 2-Chloro-4-carbonyl Substitution Pattern Enables Sequential Functionalization Not Accessible with 3-Carbonyl Isomers

The 2-chloro-4-carbonyl chloride substitution pattern of the target compound provides a unique dual-electrophile scaffold with differential reactivity that is distinct from the 3-carbonyl chloride positional isomer. The C2 chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing C4 carbonyl group, enabling selective nucleophilic aromatic substitution at C2 while preserving the C4 acyl chloride for subsequent transformations [1]. In contrast, 2-chloroquinoline-3-carbonyl chloride places the acyl chloride at a meta-like position relative to the ring nitrogen, altering the electronic distribution and cross-conjugation effects. This positional difference impacts the regioselectivity of nucleophilic attacks: the 4-carbonyl substitution pattern of the target compound is preferred for constructing linearly conjugated pharmacophores where the C4 position serves as the point of attachment to core scaffolds, a regiochemical requirement that cannot be satisfied using 3-carbonyl isomers [2].

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationships

Palladium-Catalyzed Cross-Coupling: 2-Chloroquinoline Core Demonstrates Enhanced Reactivity Versus Ordinary Aryl Chlorides

The 2-chloroquinoline moiety in 2-chloroquinoline-4-carbonyl chloride exhibits markedly enhanced reactivity in palladium-mediated substitution reactions compared to ordinary aryl chlorides [1]. While typical aryl chlorides require forcing conditions or specialized ligands for Pd-catalyzed cross-coupling, 2-chloroquinolines participate readily in various alkylative and carbonylative transformations under standard Pd(0) catalysis. This enhanced reactivity is attributed to the joint electron-withdrawing effect of the quinoline ring nitrogen and the C4 carbonyl group, which activates the C2 chlorine toward oxidative addition with Pd(0) [1]. The 2-chloroquinoline was identified as the most reactive among isomeric chloroquinolines in Pd-catalyzed arylation of adamantanamines [2]. However, this heightened reactivity does not always translate to optimal yields: the best yields of N-arylation products are most frequently obtained with the less reactive 6-chloroquinoline [2], indicating that the 2-chloro isomer offers a different reaction profile suited for applications requiring rapid initial coupling followed by alternative workup or cascade sequences.

Cross-Coupling Chemistry Palladium Catalysis C-C Bond Formation

Physicochemical Property Differentiation: 2-Chloro-4-carbonyl Substitution Pattern Yields Distinct LogP and Melting Point Profile

The 2-chloro-4-carbonyl chloride substitution pattern confers distinct physicochemical properties that differentiate this compound from structurally related quinoline derivatives [1]. The target compound has a computed XLogP3 value of 4.3 [1], reflecting substantial lipophilicity that influences membrane permeability and solubility characteristics of downstream derivatives. The experimental melting point is reported at 89 °C (in benzene) . For procurement and handling considerations, the compound is noted to be moisture-sensitive, requiring storage at 2-8°C and handling under inert atmosphere to prevent hydrolysis of the reactive acyl chloride group . These physicochemical parameters are specific to the 2-chloro-4-carbonyl substitution pattern and differ from positional isomers such as 2-chloroquinoline-3-carbonyl chloride or 4-chloroquinoline-3-carbonyl chloride, which exhibit altered polarity, crystallinity, and stability profiles due to different intramolecular electronic interactions.

Physicochemical Properties Lipophilicity Formulation Science

Established Industrial Precedent: Validated Use as Percaine Synthetic Intermediate Since 1948

2-Chloroquinoline-4-carbonyl chloride has demonstrated validated industrial utility as the key starting material for the synthesis of percaine (cinchocaine/dibucaine), a long-established local anesthetic [1]. The synthetic route, documented in 1948, involves oxidation of lepidine-N-oxide with KMnO4 to quinoline-N-oxide-4-carboxylic acid, followed by treatment with inorganic chloride to yield the target acid chloride with good yield [1]. This compound then undergoes amidation with N,N-diethylethylenediamine to produce percaine [1]. This established synthetic precedent distinguishes the target compound from alternative quinoline carbonyl chlorides (e.g., 3-carbonyl or 6-chloro isomers) which lack documented validation in scaled pharmaceutical manufacturing contexts. The percaine synthesis specifically requires the 2-chloro-4-carbonyl substitution pattern; attempts to substitute positional isomers would yield structurally distinct amides with altered pharmacological profiles.

Process Chemistry Pharmaceutical Manufacturing Local Anesthetics

2-Chloroquinoline-4-carbonyl chloride (CAS 2388-32-1): Evidence-Backed Research Applications and Procurement Use Cases


Synthesis of 4-Substituted Quinoline Carboxamide Pharmacophores for Medicinal Chemistry Programs

Medicinal chemistry teams synthesizing quinoline-4-carboxamide libraries should procure 2-chloroquinoline-4-carbonyl chloride as the preferred starting material. The C4 carbonyl chloride enables direct amidation with diverse amines to generate 4-carboxamide derivatives while preserving the C2 chlorine for subsequent diversification via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling [1]. This sequential functionalization strategy is not achievable with 3-carbonyl chloride isomers due to different regiochemical constraints [2]. The 2-chloro substituent exhibits enhanced reactivity in Pd(0)-mediated transformations compared to ordinary aryl chlorides, enabling milder coupling conditions and broader substrate scope [1].

Process Development for Local Anesthetic Analogs and Related Quinoline Therapeutics

Process chemistry teams developing local anesthetics or structurally related quinoline-based therapeutics should specify 2-chloroquinoline-4-carbonyl chloride due to its validated industrial precedent in percaine manufacturing [3]. The established synthetic route from lepidine-N-oxide provides a scalable pathway with documented yield optimization [3]. Alternative positional isomers lack this process validation and would require de novo route development. Procurement specifications should include purity ≥95% (HPLC) and moisture-controlled packaging (storage at 2-8°C) to preserve acyl chloride integrity .

Palladium-Catalyzed Diversification and Heterocyclic Library Construction

Synthetic methodology groups focused on palladium-catalyzed cross-coupling should procure this compound for developing C2-functionalized quinoline libraries. The 2-chloroquinoline core demonstrates accelerated oxidative addition with Pd(0) catalysts compared to ordinary aryl chlorides, providing advantageous reaction kinetics for alkylative and carbonylative transformations [1]. While 2-chloroquinoline is the most reactive among isomeric chloroquinolines [4], researchers should note that optimal yields in amination reactions may require careful optimization of steric and electronic parameters. The dual electrophilic nature (C2-Cl and C4-COCl) makes this compound an ideal scaffold for developing chemoselective cascade sequences.

Quality Control and Analytical Method Development for Quinoline-Derived APIs and Intermediates

Analytical development and quality control laboratories should utilize 2-chloroquinoline-4-carbonyl chloride as a reference standard for HPLC method development and impurity profiling of quinoline-derived active pharmaceutical ingredients. Validated reverse-phase HPLC separation conditions using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase have been established for this compound, with MS-compatible modifications using formic acid available [5]. The distinct retention characteristics (influenced by XLogP3 of 4.3 [2]) enable resolution from positional isomers and degradation products. This analytical methodology is scalable from analytical to preparative separations and suitable for pharmacokinetic studies [5].

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